N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide
Description
N-(4-Chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a benzamide derivative characterized by a 2-fluorobenzoyl core, substituted with a 4-chlorophenyl group and a furan-2-ylmethyl moiety at the nitrogen atom. The synthesis typically involves alkylation of 4-chloroaniline with furfuryl alcohol derivatives, followed by benzoylation with 2-fluorobenzoyl chloride . Its structural uniqueness lies in the combination of halogenated (F, Cl) aryl groups and a heterocyclic furan ring, which may influence electronic properties, solubility, and biological target interactions.
Properties
Molecular Formula |
C18H13ClFNO2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C18H13ClFNO2/c19-13-7-9-14(10-8-13)21(12-15-4-3-11-23-15)18(22)16-5-1-2-6-17(16)20/h1-11H,12H2 |
InChI Key |
YIKHKSMXEIEGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CO2)C3=CC=C(C=C3)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
The compound has been investigated for its potential as a therapeutic agent, particularly in treating neurological disorders and cancer . Its unique molecular structure, which incorporates both fluorine and furan moieties, suggests that it may interact with specific biological targets, enhancing its efficacy in drug development.
- Anticancer Activity : Compounds structurally similar to N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide have shown promising results in inhibiting cancer cell proliferation. For instance, benzamide derivatives have been reported to exhibit anti-inflammatory and anticancer properties due to their ability to modulate enzyme activity and receptor signaling pathways .
- Neuroprotective Effects : Research indicates that compounds with furan rings can influence neurotransmitter systems, potentially offering neuroprotective effects against degenerative diseases .
Chemical Synthesis
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Starting Materials : The synthesis begins with the selection of appropriate starting materials such as 4-chlorobenzoyl chloride and furan derivatives.
- Reaction Conditions : The reaction is generally carried out under inert conditions (e.g., nitrogen atmosphere) using solvents like dichloromethane or dimethylformamide (DMF).
- Coupling Reaction : The key step is the coupling of the chlorobenzoyl derivative with the furan-containing amine in the presence of a base such as triethylamine to yield the desired benzamide.
- Purification : Final products are purified through recrystallization or chromatography to achieve high purity levels necessary for biological testing.
Biological Studies
Case Studies and Findings
Several studies have highlighted the biological activity of compounds related to this compound:
- Trypanosomiasis Research : Similar benzamide derivatives have shown potent activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. For example, a benzamide compound was found to cure infected mice when administered orally, demonstrating significant therapeutic potential .
- Selectivity and Efficacy : In vitro assays have indicated that modifications in the substituents on the benzamide ring can significantly affect selectivity against mammalian cells versus parasitic cells, suggesting avenues for optimizing therapeutic indices .
Material Science Applications
This compound may also find applications in materials science due to its unique chemical properties:
- Polymer Development : Its structure allows it to act as a building block for synthesizing more complex polymeric materials, which could be utilized in various industrial applications.
- Organic Electronics : The electronic properties conferred by the fluorine and furan groups may make it suitable for use in organic electronic devices, such as OLEDs (organic light-emitting diodes) or organic photovoltaics .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential anticancer and neuroprotective agent |
| Chemical Synthesis | Multi-step synthesis involving chlorobenzoyl and furan derivatives |
| Biological Studies | Effective against Trypanosoma brucei; selective toxicity studies |
| Material Science | Building block for polymers; potential use in organic electronics |
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations :
- Heterocycle Substitution : Thiophene (Compound 54) vs. furan in the target compound: Thiophene’s larger atomic radius and higher lipophilicity may reduce activity compared to furan’s oxygen-based polarity .
- Fluorine vs. Chlorine on Phenyl : The 4-fluorobenzyl analog (CAS 335634-49-6) differs in halogen electronegativity and van der Waals radius, which could influence metabolic stability and target affinity .
Physicochemical and Crystallographic Properties
- Solubility : The furan-2-ylmethyl group enhances solubility in polar solvents compared to purely aromatic substituents. Sulfamoyl derivatives () show further solubility improvements due to ionizable groups .
- Crystallography : Related benzamides (e.g., N-(4-chlorophenyl)-2-hydroxybenzamide in ) form hydrogen-bonded dimers in crystal lattices. Fluorine’s smaller size in the target compound may lead to denser packing and higher melting points .
Biological Activity
N-(4-chlorophenyl)-2-fluoro-N-(furan-2-ylmethyl)benzamide is a synthetic compound with significant potential in pharmacological applications. Its unique molecular structure, characterized by a benzamide core with a 4-chlorophenyl group and a furan-2-ylmethyl moiety, contributes to its biological activity. The compound's molecular formula is C₁₉H₁₅ClFNO₂, and it has a molar mass of approximately 343.79 g/mol.
Preliminary studies indicate that this compound may function as an inhibitor for various enzymes or receptors, which is crucial for drug development. The presence of the fluorine atom and the furan ring enhances its reactivity and interaction with biological targets, making it a candidate for further investigation in medicinal chemistry.
Biological Activity Overview
The biological activity of this compound can be categorized into several areas:
- Anticancer Activity : Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis .
- Antiparasitic Properties : Compounds structurally related to this compound have demonstrated significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. This suggests that further exploration of its derivatives could yield potent antiparasitic agents .
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound enhances its biological activity compared to similar compounds. The following table summarizes some related compounds and their key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-chlorophenyl)-2-fluoro-N-(2-furanylmethyl)benzamide | C₁₉H₁₅ClFNO₂ | Similar core structure; potential for varied biological activity due to different substituents |
| Benzamide, N-(4-chlorophenyl)methyl-N-(furan-2-ylmethyl) | C₁₉H₁₅ClFNO₂ | Contains similar functional groups; may exhibit related pharmacological effects |
| 5-Amino-2-chloro-N-(N-isopropyl-N-methylsulfamoyl)benzamide | C₁₄H₁₅ClFNO₂ | Shares a benzamide structure; differing substituents may affect solubility and reactivity |
Case Studies and Research Findings
- Cytotoxicity Studies : In vitro studies have shown that derivatives of benzamide compounds exhibit varying degrees of cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, certain analogues demonstrated IC50 values in the sub-micromolar range, indicating potent anticancer properties .
- Mechanistic Insights : Flow cytometry assays revealed that some benzamide derivatives induce apoptosis in cancer cells in a dose-dependent manner, suggesting that this compound may similarly affect cell viability through apoptotic pathways .
- Antiparasitic Activity : Research on related benzamide derivatives has identified compounds with EC50 values as low as 0.001 μM against Trypanosoma brucei. This highlights the potential for developing effective treatments against parasitic infections using similar structural motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
